RockPhos Pd G3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

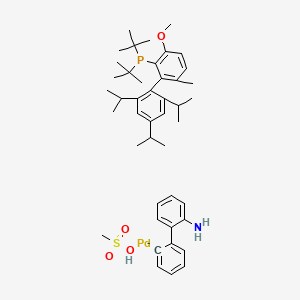

RockPhos Pd G3 is a third-generation palladium precatalyst, specifically designed for use in cross-coupling reactions. It features a unique ligand structure that enhances its reactivity and stability. The compound is characterized by its molecular formula and a molecular weight of approximately 839.43 g/mol. RockPhos Pd G3 is particularly notable for its ability to facilitate the formation of carbon-oxygen bonds and the arylation of aliphatic alcohols under mild conditions, making it a valuable tool in organic synthesis .

Here are some potential applications of RockPhos Palladacycle in scientific research:

Cross-coupling reactions

These reactions are fundamental in organic synthesis as they allow for the formation of carbon-carbon bonds between different organic molecules. RockPhos Palladacycle has been shown to be effective in various cross-coupling reactions, such as Suzuki-Miyaura couplings and Sonogashira couplings []. These reactions are crucial for the synthesis of complex organic molecules, including pharmaceuticals, natural products, and functional materials.

C-H activation

C-H activation refers to the cleavage of a carbon-hydrogen bond, which can be challenging due to the high strength of these bonds. RockPhos Palladacycle has shown promise in facilitating C-H activation reactions, enabling the direct functionalization of organic molecules at inert C-H bonds []. This approach offers a more efficient and selective way to modify organic molecules compared to traditional methods.

Development of new catalysts

Due to its modular design, RockPhos Palladacycle can be used as a platform for developing new and improved palladium catalysts. By modifying the substituents on the biphenyl ligand, researchers can tailor the catalyst's properties to achieve optimal performance for specific reactions []. This ongoing research holds promise for the discovery of even more efficient and selective palladium catalysts for various synthetic applications.

RockPhos Pd G3 is primarily utilized in various cross-coupling reactions, including:

- Arylation of Aliphatic Alcohols: This reaction involves the coupling of an aryl group with an alcohol, facilitated by the palladium catalyst.

- Formation of Diaryl Ethers: It catalyzes the synthesis of diaryl ethers from phenolic compounds and aryl halides.

- Intermolecular Carbon-Oxygen Bond Formation: Effective for coupling secondary and primary alcohols to form ethers, showcasing its versatility in organic transformations .

The catalyst operates through a mechanism involving oxidative addition, followed by transmetalation and reductive elimination, leading to the desired product formation.

The synthesis of RockPhos Pd G3 typically involves several steps:

- Preparation of Ligand: The di-tert-butylphosphino biaryl ligand is synthesized first, which is crucial for the stability and reactivity of the palladium complex.

- Complexation with Palladium: The ligand is then reacted with palladium(II) salts, such as palladium(II) acetate or palladium(II) chloride, often in the presence of a base to facilitate complex formation.

- Isolation: The resulting complex is purified through methods such as crystallization or chromatography to yield RockPhos Pd G3 in a pure form .

RockPhos Pd G3 finds extensive applications in synthetic organic chemistry, particularly in:

- Cross-Coupling Reactions: Used widely for synthesizing complex organic molecules from simpler precursors.

- Pharmaceutical Development: Its ability to form carbon-carbon and carbon-heteroatom bonds makes it useful in creating pharmaceutical compounds.

- Material Science: Employed in developing new materials through polymerization reactions where palladium catalysis plays a crucial role .

Interaction studies involving RockPhos Pd G3 typically focus on its reactivity with various substrates and the influence of different reaction conditions on its catalytic performance. Research indicates that the bulky nature of the ligand allows for greater tolerance towards sterically hindered substrates, enhancing the scope of reactions it can catalyze . Additionally, studies on solvent effects reveal that solubility and stability can significantly impact catalytic efficiency.

RockPhos Pd G3 belongs to a class of palladium precatalysts that includes other generations such as Buchwald's first (G1), second (G2), fourth (G4), and fifth (G5) generation catalysts. Here’s a comparison highlighting its uniqueness:

| Compound | Generation | Ligand Type | Key Features |

|---|---|---|---|

| RockPhos Pd G3 | 3 | Di-tert-butylphosphino biaryl | High stability, versatile solvent compatibility |

| Buchwald G1 | 1 | Phenethylamine scaffold | Simple structure but less steric hindrance |

| Buchwald G2 | 2 | Aminobiphenyl scaffold | Improved reactivity but limited substrate scope |

| Buchwald G4 | 4 | Modified aminobiphenyl | Higher solubility but more complex synthesis |

| Buchwald G5 | 5 | Further modified aminobiphenyl | Enhanced performance but challenging to synthesize |

RockPhos Pd G3 stands out due to its ability to accommodate extremely bulky ligands while maintaining high catalytic activity and stability under various conditions . This makes it particularly suitable for challenging synthetic transformations where other catalysts may fail.